molecular formula C9H10BrN3 B8399042 1-(3-bromopropyl)-1H-benzotriazole

1-(3-bromopropyl)-1H-benzotriazole

Cat. No.: B8399042
M. Wt: 240.10 g/mol
InChI Key: BVDCQSJSEVYRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromopropyl)-1H-benzotriazole is a useful research compound. Its molecular formula is C9H10BrN3 and its molecular weight is 240.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

1-(3-bromopropyl)benzotriazole

InChI

InChI=1S/C9H10BrN3/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2

InChI Key

BVDCQSJSEVYRCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,3-dibromopropane (510 μl, 5.0 mmol) in dimethylformamide (10 ml) was added benzotriazole (600 mg, 5.0 mmol) and KOH (430 mg, 7.7 mmol). After stirring for 20 h at room temp., water (15 ml) and ethyl acetate (15 ml) were added. The phases were separated and the aqueous phase was re-extracted with ethyl acetate (3×20 ml). The combined organic phases were dried over MgSO4 and concentrated, giving 1.44 g of the crude product. The crude product was purified by flash chromatography (0-10% methanol in DCM) yielding 705 mg (59%) of the title compound 64. TLC (5% methanol in DCM): Rf=0.4. HPLC-MS (Method A): M+=239.9 (UV/MS(%)=52/58).
Quantity
510 μL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
59%

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